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Anhydrolutein-I

Cat. No.: B1243982
CAS No.: 92760-20-8
M. Wt: 550.9 g/mol
InChI Key: UIUSQYGQZRBKCC-NHWXEJKLSA-N
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Description

Contextualizing Anhydrolutein-I within the Carotenoid Family

This compound belongs to the vast family of natural pigments known as carotenoids. nih.govgoogle.com Carotenoids are tetraterpenoids, characterized by a C40 polyisoprenoid structure, and are synthesized by plants, algae, fungi, and some bacteria. nih.govgoogle.com Within this family, this compound is classified as a xanthophyll. drugbank.com Xanthophylls are oxygenated derivatives of carotenes and, like other carotenoids, feature a long, conjugated chain of double bonds responsible for their light-absorbing properties and color. drugbank.comwikipedia.org

Specifically, this compound, or (3R,6'R)-3-hydroxy-3',4'-didehydro-beta,gamma-carotene, is a dehydration product of Lutein (B1675518). nih.govmedchemexpress.com Lutein is one of the most abundant xanthophylls in green leafy vegetables and is obtained by animals through their diet. wikipedia.orgresearchgate.net this compound is formed when lutein loses a molecule of water, a process that can occur under acidic conditions, such as those found in the human stomach or during the cooking of certain vegetables. nih.govnih.gov This chemical relationship is central to understanding its presence in biological and food systems.

Below are the chemical properties of this compound.

PropertyValue
Molecular FormulaC40H54O nih.gov
Molecular Weight550.9 g/mol nih.gov
IUPAC Name(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R)-6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol nih.gov
ClassificationCarotenol, Xanthophyll drugbank.comnih.gov

Historical Perspectives in this compound Discovery and Initial Academic Characterization

The discovery and characterization of this compound are closely linked to advancements in analytical chemistry. It was first isolated and identified from extracts of human plasma. nih.gov Researchers postulated that it was not consumed directly but formed from dietary lutein. nih.gov This hypothesis was based on the understanding that the acidic environment of the stomach could catalyze the dehydration of lutein. nih.gov

The initial academic characterization relied on a combination of techniques:

High-Performance Liquid Chromatography (HPLC): Semipreparative HPLC on a C18 reversed-phase column was used to isolate this compound and its isomer, 2',3'-anhydrolutein II, from plasma extracts. nih.gov

Spectroscopy and Spectrometry: The structure of the isolated compound was established by comparing its UV-Vis absorption and mass spectral data with those of a fully characterized synthetic compound. nih.gov The unambiguous establishment of the structure, including its absolute configuration, was achieved through 1H NMR, 13C NMR, and circular dichroism. nih.gov

Further research identified this compound and its isomer Anhydrolutein-II in cooked sorrel (Rumex rugosus), again suggesting their formation from lutein due to acid-catalyzed dehydration during the cooking process. nih.gov The structures of these compounds from sorrel were also confirmed using UV/VIS, CD, 1H-NMR spectroscopy, and mass spectrometry. nih.gov

A key experimental finding was the partial synthesis of anhydroluteins from the reaction of lutein with 2% H2SO4 in acetone. This reaction yielded a mixture of products, demonstrating the chemical feasibility of lutein's conversion.

Products of Lutein Dehydration in 2% H2SO4/Acetone
CompoundYield
This compound54% nih.gov
2',3'-Anhydrolutein II19% nih.gov
3',4'-Anhydrolutein III19% nih.gov

Current Research Trajectories and Scholarly Significance of this compound Studies

Current research on this compound continues to explore its origins, distribution, and potential biological relevance. A significant area of study is its metabolic formation in animals. For instance, research on zebra finches (Taeniopygia guttata) revealed the presence of 2',3'-anhydrolutein in their plasma, liver, adipose tissue, and egg-yolk, despite it being absent from their diet. nih.govresearchgate.net This was the first documentation of anhydrolutein in an avian species and suggested that these birds metabolically derive it from dietary lutein. nih.govresearchgate.net The concentration of this metabolite was found to be inversely correlated with the concentration of lutein in the plasma, further supporting the theory of its metabolic origin. researchgate.net

The scholarly significance of this compound studies lies in several areas:

Understanding Carotenoid Metabolism: The formation of this compound provides insight into the metabolic pathways and chemical transformations that dietary carotenoids like lutein undergo in the body and during food processing. nih.govnih.gov

Food Science: The identification of this compound in cooked vegetables like sorrel and mallow highlights how processing can alter the chemical composition of foods. nih.govusda.gov One analysis of mallow (Corchorus olitorius) found its anhydrolutein content to be 4.4 mg/100g. usda.gov

Biomarkers and Biological Activity: As a metabolite and dehydration product of lutein, its presence in plasma can be indicative of lutein intake and metabolism. nih.gov Furthermore, studies have begun to investigate its biological properties. For example, research comparing the antioxidant properties of dehydrolutein (an oxidized form of lutein) with lutein and zeaxanthin (B1683548) found that dehydrolutein quenches singlet oxygen with a similar efficiency to lutein and zeaxanthin. nih.gov At certain concentrations, dehydrolutein and zeaxanthin were more effective than lutein in decreasing the rate of oxygen consumption in an antioxidant assay. nih.gov

Ongoing research continues to focus on carotenoid bioavailability, metabolism, and health effects, with particular interest in compounds like lutein and their derivatives. mdpi.com The study of this compound contributes to this broader understanding of how carotenoids function and are processed after consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O B1243982 Anhydrolutein-I CAS No. 92760-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92760-20-8

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R)-6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36-37,41H,5,27-29H2,1-4,6-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1

InChI Key

UIUSQYGQZRBKCC-NHWXEJKLSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C)C=CCC2(C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C

Origin of Product

United States

Occurrence and Distribution of Anhydrolutein I in Biological Systems

Natural Occurrence in Botanical Systems

While a vast array of carotenoids are synthesized by plants, the natural occurrence of Anhydrolutein-I in the botanical realm appears to be exceptionally rare based on current scientific literature.

To date, the most definitive identification of this compound in a plant species is in Mallow (Corchorus olitorius), a leafy green vegetable consumed in various parts of the world. A study analyzing the carotenoid composition of mallow reported the presence of both Anhydrolutein and its isomer, cis-anhydrolutein.

Detailed analysis of mallow's carotenoid profile revealed the following composition:

CarotenoidConcentration (mg/100g fresh weight)
Lutein (B1675518)5.3
Anhydrolutein 4.4
Beta-carotene3.7
Neoxanthin1.6
cis-anhydrolutein 1.0
9-cis-beta-carotene0.4
Violaxanthin0.3
13-cis-beta-carotene0.09

Data sourced from a study on the carotenoid content of Mallow.

This finding is significant as it provides concrete evidence of this compound biosynthesis in a plant. However, extensive research on the carotenoid profiles of numerous other fruits and vegetables has not reported the presence of this compound, suggesting that its occurrence in the plant kingdom is not widespread.

The specific environmental and cultivation factors that may influence the accumulation of this compound in plants are not well-documented, primarily due to the limited number of plant species in which it has been identified. However, general knowledge of carotenoid biosynthesis suggests that factors such as light intensity, temperature, and nutrient availability could potentially play a role.

Presence and Dynamic Profiles in Animal Systems

In contrast to its rarity in plants, this compound has been more extensively documented in the animal kingdom, particularly within avian species.

This compound has been identified as a significant carotenoid in the plasma, tissues, and feathers of several bird species, with a notable prevalence in estrildid finches.

The zebra finch (Taeniopygia guttata) has served as a primary model for studying this compound in birds. Research has demonstrated that this compound is not obtained directly from the diet of these birds but is instead a metabolically derived product of dietary lutein. nih.govresearchgate.net This metabolic conversion is a key finding, highlighting a physiological pathway for carotenoid modification in these animals.

Studies have documented the presence of this compound in various tissues of the zebra finch, including the plasma, liver, adipose tissue, and egg yolk. nih.govnih.gov While it is a major carotenoid in the serum and liver, its concentration does not surpass that of lutein and zeaxanthin (B1683548) in adipose tissue and egg yolks. nih.govresearchgate.net The observation that plasma with a higher percentage of this compound also shows a proportional deficiency in lutein further supports the precursor-product relationship between these two compounds. nih.gov

The suite of carotenoids present in the plasma, liver, and adipose tissue of both male and female zebra finches includes dietary carotenoids like lutein, zeaxanthin, and beta-cryptoxanthin, alongside the metabolically derived this compound and dehydrolutein. nih.gov

The ability to metabolize lutein into this compound is not universal among birds but appears to be a trait present in certain taxa. A comparative analysis of estrildid finches has revealed interesting evolutionary patterns in carotenoid metabolism. nih.gov

Species such as the common waxbill (Estrilda astrild), black-rumped waxbill (Estrilda troglodytes), zebra waxbill (Amandava subflava), red avadavat (Amandava amandava), and the zebra finch circulate both dietary carotenoids and their metabolites, including this compound and dehydrolutein. nih.gov In contrast, other estrildids like the star finch (Neochmia ruficauda) and the diamond firetail (Stagonopleura guttata) circulate and utilize only the primary dietary carotenoids, lutein and zeaxanthin, for their yellow plumage coloration. nih.gov

This suggests that the metabolic pathway for producing this compound is present in some, but not all, species within this family. It is hypothesized that the ability to metabolize carotenoids was an ancestral trait that has been lost in some evolutionary lineages. nih.gov

The following table summarizes the presence of key carotenoids in the blood and/or liver of several estrildid finch species:

SpeciesLuteinZeaxanthinDehydroluteinThis compound
Common Waxbill (Estrilda astrild)
Black-rumped Waxbill (Estrilda troglodytes)
Zebra Waxbill (Amandava subflava)
Red Avadavat (Amandava amandava)
Zebra Finch (Taeniopygia guttata)
Star Finch (Neochmia ruficauda)
Diamond Firetail (Stagonopleura guttata)

Table based on findings from a biochemical analysis of carotenoid coloration in estrildid finches. nih.gov

Identification in Aquatic Organisms (e.g., Freshwater Fish, Bivalves)

This compound has been identified in aquatic environments, specifically within freshwater fish. Research conducted on the freshwater fish Saccobranchus fossilis (now known as Heteropneustes fossilis) led to the isolation of both lutein and anhydrolutein from the liver oils of freshly caught specimens. nih.gov This finding is significant as it demonstrates the natural occurrence of this compound in the tissues of these organisms. Further investigation into vitamin A-depleted S. fossilis that were subsequently treated with lutein also revealed the presence of anhydrolutein in their liver oils. nih.gov This suggests a metabolic relationship between dietary lutein and the presence of this compound within the fish. The studies indicate that this compound is a naturally occurring carotenoid in certain freshwater fish, where it co-exists with its precursor, lutein, and is involved in the metabolic pathway leading to dehydroretinol (Vitamin A2). nih.gov While bivalves are known to accumulate and metabolize a variety of carotenoids from their diet of microalgae, such as fucoxanthin and peridinin, specific identification of this compound in bivalves is not detailed in the examined literature. nih.gov

Table 1: Identification of this compound in Freshwater Fish

Species Tissue Associated Findings
Saccobranchus fossilis Liver Oil Isolated along with lutein in freshly caught specimens. nih.gov

Characterization in Other Non-Human Animal Models

The presence of this compound has been documented in avian species, marking a significant finding outside of aquatic life. A study on the zebra finch (Taeniopygia guttata) provided the first report of 2',3'-anhydrolutein in any bird species. researchgate.net The compound, which was absent from the birds' diet, was identified in the plasma, liver, adipose tissue, and egg yolk. researchgate.net Anhydrolutein was found to be the predominant carotenoid in the serum and liver of the zebra finches. researchgate.net

Researchers observed that while the dietary proportions of zeaxanthin and beta-cryptoxanthin were similar to those in the plasma, the proportion of lutein was notably lower in plasma compared to the diet. researchgate.net This inverse relationship, where birds with higher percentages of circulating anhydrolutein had proportionally less lutein, strongly suggests that zebra finches metabolically convert dietary lutein into this compound. researchgate.net The compound was also identified in the plasma of two other closely related estrildid finch species, Estrilda astrild and Sporaeginthus subflavus, indicating this metabolic capability may be present in other related birds. researchgate.net

Table 2: Distribution of this compound in Avian Tissues (Taeniopygia guttata)

Tissue Detection Status Key Observation
Plasma / Serum Present Found to be the major carotenoid. researchgate.net
Liver Present Found to be the major carotenoid. researchgate.net
Adipose Tissue Present Concentration did not exceed that of lutein and zeaxanthin. researchgate.net

Microbial Sources and Biosynthetic Potential

This compound Production in Algal and Fungal Strains

Microalgae and fungi are well-established as prolific producers of a diverse array of carotenoids. researchgate.net Various microalgal species, particularly from the Chlorophyta division such as Chlorella, Scenedesmus, and Dunaliella, are recognized for their capacity to accumulate high levels of lutein. researchgate.netresearchgate.net Fungi, including certain yeasts and filamentous fungi, also synthesize carotenoids, with some species producing significant quantities of beta-carotene and its derivatives. researchgate.netnih.gov

However, the existing scientific literature focuses predominantly on the biosynthesis of primary carotenoids like lutein, beta-carotene, and astaxanthin in these microorganisms. nih.govnih.gov While these organisms are a primary source of lutein, the direct biosynthetic production of this compound by algal or fungal strains is not prominently reported. The formation of this compound in animal models is characterized as a metabolic conversion from lutein. nih.govresearchgate.net Therefore, microbial sources are primarily considered significant for their potential to produce high quantities of the lutein precursor.

Biotechnological Approaches for this compound Biosynthesis (e.g., Deuterated Analogs for Tracer Studies)

Biotechnological methods offer powerful tools for producing labeled compounds essential for metabolic research. Tracer studies, which are crucial for elucidating the conversion pathways of compounds like lutein to this compound, rely on the availability of isotopically labeled precursors.

A successful method for producing deuterated lutein has been developed using the microalga Chlorella protothecoides. nih.gov By cultivating the alga in a mineral medium containing 70% (v/v) deuterated water (D₂O), researchers were able to produce lutein with a high degree of deuterium substitution. nih.gov Analysis using HPLC/APCI-MS confirmed that approximately 58% of the hydrogen atoms in the lutein molecule were replaced by deuterium. nih.gov This level of isotopic enrichment is substantially higher than that achieved through other biological sources. nih.gov The production of this deuterated lutein provides a vital tool for future in-vivo studies. This labeled precursor can be administered to animal models, such as fish or birds, to definitively trace the metabolic fate of lutein and confirm its conversion into this compound, as well as to identify the tissues and enzymes involved in the process.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound (2',3'-anhydrolutein)
Lutein
Dehydroretinol (Vitamin A2)
Zeaxanthin
Beta-cryptoxanthin
Deuterated Lutein
Fucoxanthin
Peridinin
Beta-carotene

Biosynthesis and Metabolic Pathways of Anhydrolutein I

Precursor Compounds and Initial Biotransformations

Anhydrolutein-I, chemically identified as all-E-(3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene, is not a carotenoid typically ingested through diet. iupac.org Instead, it is recognized as a metabolic or chemical transformation product derived from lutein (B1675518). iupac.orgnih.gov Lutein, a common dietary xanthophyll found in green leafy vegetables and yellow carrots, serves as the primary precursor for the formation of this compound in biological systems. nih.govnih.govwikipedia.org

Evidence for this precursor-product relationship comes from the identification of this compound in the plasma and tissues of animals where it is absent from the diet. nih.govnih.gov For instance, this compound has been isolated and characterized from extracts of human plasma. nih.gov Similarly, studies in avian species like the zebra finch have shown that related anhydrolutein compounds are derived metabolically from dietary lutein. nih.gov In freshwater fish, this compound has been isolated from the liver oils of fish that consume lutein. nih.govcambridge.org These findings collectively establish that the presence of this compound in various organisms is a direct consequence of the biotransformation of dietary lutein.

The conversion of lutein to this compound is a dehydration reaction, involving the removal of a water molecule from the lutein structure. This transformation is facilitated by both non-enzymatic and potentially enzymatic processes.

A primary mechanism for the formation of this compound is through acid-catalyzed dehydration. nih.gov It is postulated that the acidic environment of the stomach provides the necessary conditions for the conversion of dietary lutein into this compound and its isomer, Anhydrolutein II. nih.gov This non-enzymatic process explains the presence of these compounds in human plasma, despite their absence in food sources. iupac.orgnih.govresearchgate.net

This chemical transformation has been successfully replicated in laboratory settings. The partial synthesis of anhydroluteins can be achieved by reacting lutein with acids, such as 2% sulfuric acid (H₂SO₄) in acetone. nih.gov This process yields a mixture of dehydration products, demonstrating the facility of this reaction under acidic conditions.

Products of Acid-Catalyzed Dehydration of Lutein

Yields from the reaction of lutein with 2% H₂SO₄ in acetone, as identified in research studies. nih.gov

CompoundChemical NameYield (%)
This compound(3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene54%
2',3'-Anhydrolutein II(3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene19%
3',4'-Anhydrolutein III(3'R)-3'-hydroxy-3,4-dehydro-β-carotene19%

While acid-catalyzed dehydration is a well-documented pathway, the direct involvement of specific enzymes in the formation of this compound has not been definitively established. Much of the evidence points toward a non-enzymatic conversion, particularly in the digestive tract. nih.govresearchgate.net

However, other metabolic transformations of lutein are known to be enzyme-mediated. For example, the conversion of lutein to meso-zeaxanthin in the retina is catalyzed by the RPE65 enzyme. mdpi.com This confirms that enzymes can and do act on the lutein molecule in specific tissues. The reaction site for the dehydration that forms this compound is the allylic hydroxyl group at the C3' position of lutein's ε-ring. The removal of this hydroxyl group and a hydrogen atom from an adjacent carbon results in the formation of a new double bond, yielding the characteristic structure of this compound. While a specific dehydratase enzyme for this reaction has not been identified, the possibility of enzymatic catalysis in certain tissues or organisms remains a subject for further investigation.

Advanced Analytical Methodologies for Anhydrolutein I Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Anhydrolutein-I, allowing for its isolation from complex mixtures and precise measurement of its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. ijpsonline.com The development of a robust HPLC method is an iterative process aimed at achieving optimal sensitivity, selectivity, and reproducibility. labmanager.com Key to this process is the selection of an appropriate stationary phase, with C18 reversed-phase columns being commonly employed for the separation of this compound and its isomers. nih.gov The mobile phase composition, a critical parameter, is carefully optimized to ensure efficient separation. drawellanalytical.com This often involves a gradient elution system, which varies the solvent composition over time to improve separation efficiency and reduce analysis time. drawellanalytical.com

The process begins with defining the analytical objectives and understanding the physicochemical properties of this compound, such as its polarity. medwinpublishers.com This knowledge guides the initial choice of column and mobile phase components. sigmaaldrich.com Optimization then involves systematically adjusting parameters like mobile phase solvent strength, pH, flow rate, and column temperature to achieve the desired chromatographic performance, including good resolution, sharp peak shape, and suitable retention times. labmanager.comsigmaaldrich.com For instance, a method might utilize a gradient of solvents like acetonitrile (B52724) and water, with the detection wavelength set to the maximum absorbance of this compound for quantification. nih.gov The final validated method should be robust, meaning it remains unaffected by small, deliberate variations in method parameters. labmanager.com

Below is an example of a data table summarizing typical HPLC parameters for this compound analysis.

ParameterValue/TypePurpose
Column C18 Reversed-PhaseSeparation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile/WaterTo elute compounds with a range of polarities
Flow Rate 0.8 - 1.0 mL/minControls retention time and separation efficiency
Detection Diode Array Detector (DAD)Quantification and peak purity assessment
Wavelength ~450 nmCorresponds to the maximum absorbance of this compound
Injection Volume 10 - 20 µLAmount of sample introduced into the system
Column Temperature 25 - 30 °CAffects viscosity and selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis of this compound and its Isomers

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of LC with the mass analysis capabilities of mass spectrometry. leeder-analytical.com This combination is indispensable for the structural elucidation and trace analysis of this compound and its isomers. ijpsonline.comleeder-analytical.com Following separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure through fragmentation patterns. lcms.cz

The development of an LC-MS/MS method focuses on optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov This includes selecting the appropriate ionization source, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices for carotenoids. nih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly valuable, as it involves selecting a precursor ion (the molecular ion of this compound, for example), fragmenting it, and then analyzing the resulting product ions. lcms.cz This fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers, such as Anhydrolutein-II and Anhydrolutein-III. nih.gov The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and quantifying trace amounts of these compounds in complex biological matrices like human plasma. nih.govresearchgate.net

The following table outlines typical parameters for an LC-MS/MS analysis of this compound.

ParameterValue/TypePurpose
LC System UHPLC/HPLCHigh-resolution separation of isomers
Ionization Source ESI or APCIGeneration of gas-phase ions
Mass Analyzer Triple Quadrupole or Ion TrapSelection and fragmentation of ions
Scan Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification
Collision Gas Argon or NitrogenInduces fragmentation of the precursor ion
Polarity Positive Ion ModeDetection of protonated molecules [M+H]+

Spectroscopic Approaches for Comprehensive Characterization

Spectroscopic techniques provide detailed information about the electronic and structural properties of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of this compound. ox.ac.ukipb.pt By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. ox.ac.uk Both ¹H and ¹³C NMR are crucial for assigning the structure of synthetic and naturally occurring anhydroluteins. nih.gov

One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the chemical environment of each proton and carbon atom in the molecule. ox.ac.uk Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to piece together the molecular structure. ox.ac.uk Furthermore, the Nuclear Overhauser Effect (NOE) can provide information about through-space interactions, which is essential for determining the stereochemistry, including the absolute configuration at chiral centers like C(3) and C(6'). nih.govlibretexts.org The combination of various NMR techniques allows for the unambiguous assignment of the structure of this compound. nih.gov

A summary of key NMR data for this compound is presented in the table below.

NucleusExperimentKey Information Provided
¹H 1D NMRChemical shifts and coupling constants of protons
¹³C 1D NMRChemical shifts of carbon atoms, indicating the carbon skeleton
¹H-¹H COSY 2D NMRShows proton-proton spin-spin couplings, revealing connectivity
¹H-¹³C HSQC 2D NMRCorrelates protons with their directly attached carbons
NOESY 2D NMRReveals through-space proximity of protons, aiding in stereochemical assignment

Ultraviolet-Visible (UV/Vis) and Circular Dichroism (CD) Spectroscopy for this compound Chromophore Analysis and Conformational Studies

Ultraviolet-Visible (UV/Vis) spectroscopy is used to study the electronic transitions within the polyene chromophore of this compound. pg.edu.pl The absorption spectrum provides information about the extent of the conjugated double bond system. The wavelength of maximum absorption (λmax) is characteristic of the chromophore's structure. pg.edu.pl

The table below summarizes the application of these spectroscopic techniques to this compound.

TechniqueInformation GainedTypical Wavelength Range
UV/Vis Spectroscopy Electronic transitions of the polyene chromophore, λmax200 - 800 nm
Circular Dichroism (CD) Stereochemistry, absolute configuration, conformational analysis190 - 700 nm

Advanced Raman Spectroscopy Applications in this compound Contexts

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and molecular structure of a sample. frontiersin.org It is a non-destructive and label-free method that can be applied to a wide range of samples. frontiersin.orghoriba.com In the context of carotenoids like this compound, Resonance Raman (RR) spectroscopy is particularly powerful. By using an excitation wavelength that falls within the electronic absorption band of the chromophore, the Raman signals of the carotenoid are selectively enhanced. googleapis.com

This enhancement allows for the detailed study of the vibrational modes of the polyene chain, which are sensitive to the conformation and environment of the molecule. Raman spectroscopy can be used to characterize the chemical composition and structure of samples containing this compound. horiba.com Advanced applications may include imaging the distribution of this compound within a sample or studying its interactions with other molecules. The technique has great potential for in-situ and non-invasive analysis. frontiersin.org

Raman TechniqueApplicationAdvantages
Resonance Raman (RR) Selective analysis of the carotenoid chromophoreHigh sensitivity and selectivity for the analyte
Raman Microscopy Imaging the spatial distribution of this compoundHigh spatial resolution, non-destructive
Surface-Enhanced Raman (SERS) Trace-level detectionSignificant signal enhancement

Method Validation Strategies for Robust this compound Quantification Across Diverse Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, serum, and tissues necessitates rigorous method validation to ensure data accuracy and reliability. rrml.robioivt.com High-performance liquid chromatography (HPLC) is a cornerstone technique for carotenoid analysis, offering the precision required to separate and quantify individual compounds. mdpi.com Validation of these methods involves assessing several key parameters to demonstrate that the method is fit for its intended purpose. rrml.ro

A critical first step in method validation is establishing selectivity , which ensures that the analytical method can differentiate this compound from other co-eluting compounds, including endogenous matrix components, metabolites, and degradation products. austinpublishinggroup.comeijppr.com This is often achieved by analyzing blank matrix samples to check for interferences at the retention time of the analyte. austinpublishinggroup.com

Linearity is another fundamental validation parameter. It demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. austinpublishinggroup.com This is typically evaluated by creating a calibration curve with a series of standards of known concentrations. semanticscholar.org For carotenoid analysis, a high coefficient of determination (R²) is expected, often greater than 0.99. semanticscholar.orgmdpi.com

Accuracy and Precision are vital for demonstrating the closeness of measured values to the true value and the reproducibility of the measurements, respectively. austinpublishinggroup.com Accuracy is often assessed through recovery studies, where a known amount of this compound is added to a biological sample and the percentage recovered is calculated. austinpublishinggroup.comsemanticscholar.org Precision is evaluated at different levels, including repeatability (within-run) and intermediate precision (inter-day), with the relative standard deviation (RSD) being a key metric. austinpublishinggroup.comsemanticscholar.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of this compound that can be reliably detected and quantified, respectively. rsc.org The LOQ is the lowest concentration on the calibration curve and must be determined with acceptable precision and accuracy. austinpublishinggroup.com

Recovery assesses the efficiency of the extraction process in isolating this compound from the biological matrix. austinpublishinggroup.com While 100% recovery is not always achievable, it should be consistent and reproducible. austinpublishinggroup.com

The following interactive data table summarizes typical validation parameters for the quantification of carotenoids, which are applicable to this compound, in biological matrices.

Method Validation Parameters for Carotenoid Quantification

ParameterAcceptance CriteriaPurpose
Linearity (R²)> 0.99Demonstrates a proportional response to concentration.
Accuracy (% Recovery)Typically 80-120%Measures the closeness of results to the true value.
Precision (% RSD)≤ 15-20%Indicates the reproducibility of the method.
Lower Limit of Quantification (LLOQ)Signal should be at least 5 times the blank response.Defines the lowest quantifiable concentration.
SelectivityNo significant interfering peaks at the analyte's retention time.Ensures the method specifically measures the target analyte.

Challenges in this compound Isolation and Stability for Analytical Purposes

The isolation and analysis of this compound are fraught with challenges primarily stemming from its inherent instability. mdpi.comscielo.br Like other carotenoids, this compound is highly susceptible to degradation from factors such as light, heat, oxygen, and acidic conditions. mdpi.comscielo.br This instability can lead to inaccurate quantification and misinterpretation of its presence and concentration in biological samples.

One of the major challenges is preventing the degradation of this compound during the extraction and isolation process. service.gov.uk The use of harsh solvents or prolonged exposure to light and heat can lead to isomerization and oxidation, altering the compound's structure and analytical response. sut.ac.thresearchgate.net For instance, lutein (B1675518) can convert to anhydrolutein under acidic conditions, a factor to consider during sample preparation. mdpi.com

The complex nature of biological matrices presents another significant hurdle. eijppr.com The presence of numerous other compounds can interfere with the isolation and purification of this compound. frontiersin.orgchromatographyonline.com Co-purification of these interfering substances can compromise the purity of the isolated this compound and affect the accuracy of subsequent analytical measurements. news-medical.net

Furthermore, the stability of this compound in extracts and standards during storage is a critical concern. mdpi.com Studies on related carotenoids have shown that even under chilled conditions, degradation can occur over time. mdpi.com Freeze-thaw cycles have been found to be particularly detrimental to carotenoid stability and should be avoided. mdpi.com Encapsulation techniques have been explored to improve the stability of related compounds like lutein by protecting them from environmental factors. wsu.eduresearchgate.net

The following interactive data table outlines key challenges and potential mitigation strategies in the isolation and stability of this compound.

Challenges and Mitigation Strategies for this compound Analysis

ChallengeDescriptionMitigation Strategy
Light SensitivityExposure to light can cause photo-degradation and isomerization.Work in low-light conditions, use amber glassware, and protect samples from direct light.
Thermal InstabilityElevated temperatures accelerate degradation reactions. researchgate.netMaintain low temperatures during extraction and storage; avoid prolonged heating.
Oxidative DegradationSusceptible to oxidation due to its conjugated double bond system. mdpi.comUse antioxidants during extraction, work under an inert atmosphere (e.g., nitrogen), and use oxygen-barrier packaging for storage. wsu.edu
Matrix InterferenceCo-extraction of other compounds from complex biological samples. eijppr.comEmploy selective extraction techniques and advanced chromatographic purification steps. mdpi.com
Storage InstabilityDegradation can occur during short- and long-term storage of extracts. mdpi.comStore extracts at ultra-low temperatures (-80°C), avoid freeze-thaw cycles, and consider encapsulation for long-term stability. mdpi.comwsu.edu

Biological and Ecological Functions of Anhydrolutein I Excluding Clinical and Human Health Applications

Contribution to Pigmentation in Organisms

The presence and concentration of specific pigments are fundamental to the coloration of many organisms, playing a vital role in everything from camouflage to mate selection. Anhydrolutein-I has been identified as a key contributor to the pigmentation of certain animal species.

In the avian world, carotenoid-based coloration is a well-established honest signal of an individual's quality, health, and fitness. This compound has been identified as a significant, metabolically derived carotenoid in several bird species, most notably the zebra finch (Taeniopygia guttata) and other related estrildid finches. nih.govresearchgate.net Unlike dietary carotenoids that are directly deposited into feathers, this compound is not present in the diet of these birds but is synthesized from dietary lutein (B1675518). nih.govresearchgate.net

Research has shown that this compound is a major carotenoid found in the serum and liver of zebra finches. nih.govresearchgate.net Its presence in the blood and subsequent deposition in the integument contributes to the birds' coloration. This metabolic conversion of a common dietary pigment into a more modified form suggests a sophisticated physiological mechanism for producing specific colors. The expression of these colors is often linked to sexual selection, where more vibrant or specific hues can indicate a healthier or more genetically fit individual, thereby influencing mate choice and reproductive success. The metabolic cost of converting lutein to this compound may also serve as an indicator of an individual's physiological condition, further reinforcing its role in honest signaling.

Table 1: Distribution of this compound and its Precursor in Zebra Finches

Tissue/Fluid Lutein (Dietary) This compound (Metabolically Derived)
Diet Present Absent
Plasma Present Present
Serum Present Major Carotenoid
Liver Present Major Carotenoid
Adipose Tissue Present Present (not exceeding Lutein/Zeaxanthin)
Egg-Yolk Present Present (not exceeding Lutein/Zeaxanthin)

While carotenoids like astaxanthin are well-known for imparting the characteristic pink and red colors to many aquatic organisms, the role of this compound is more subtle but significant. This compound has been identified in the liver of the freshwater fish Saccobranchus fossilis. nih.gov In these fish, it is not just a stored pigment but an active participant in metabolic pathways.

Involvement in Photoprotective Mechanisms

Carotenoids are renowned for their ability to protect organisms from the damaging effects of excess light and oxidative stress. They achieve this through their antioxidant properties, quenching harmful reactive oxygen species (ROS) generated during metabolic processes and exposure to light.

There is currently a lack of direct scientific evidence specifically documenting the antioxidant role of this compound within photosynthetic systems. However, its precursor, lutein, is a well-established and crucial component of the photoprotective machinery in plants and algae. nih.govnih.govresearchgate.net Lutein plays a vital role in the non-photochemical quenching (NPQ) of excess light energy, a process that safely dissipates excess absorbed light as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. lbl.gov Given that this compound is a derivative of lutein, it is plausible that it may retain some antioxidant capacity, although this has not been experimentally verified in the context of photosynthesis. The structural modifications that differentiate this compound from lutein could potentially alter its antioxidant properties.

Similar to the situation in photosynthetic systems, there is limited direct research on the photoprotective effects of this compound in animal tissues. In contrast, its precursor, lutein, and a related metabolite, dehydrolutein, have been studied for their antioxidant and photoprotective functions. nih.govnih.govresearchgate.net Lutein is known to accumulate in various animal tissues, including the skin and eyes, where it helps protect against light-induced damage by filtering blue light and scavenging reactive oxygen species. nih.govresearchgate.netnih.govcosmeticsandtoiletries.com

A study comparing the antioxidant properties of dehydrolutein with lutein and zeaxanthin (B1683548) found that dehydrolutein exhibits similar efficiency in quenching singlet oxygen and protecting lipids from photosensitized oxidation. nih.govnih.govresearchgate.net This suggests that metabolic derivatives of lutein can retain significant antioxidant capabilities. While this provides an indirect suggestion that this compound might also possess such properties, specific studies are needed to confirm its direct contribution to photoprotection in animal tissues. The general role of dietary carotenoids in providing systemic protection against UV-mediated damage in skin is well-recognized. nih.govresearchgate.net

Intermediary Role in Provitamin A Metabolism in Specific Animal Species

Provitamin A carotenoids are essential nutrients for animals that cannot synthesize vitamin A de novo. These compounds are converted into retinoids, which are vital for vision, immune function, and cellular differentiation. This compound has been identified as a key intermediate in an alternative pathway for the synthesis of a form of vitamin A.

Specifically, research has demonstrated that in the freshwater fish Saccobranchus fossilis, lutein is converted to dehydroretinol (Vitamin A2). nih.gov This conversion process proceeds through this compound as an intermediate. nih.gov The administration of this compound to vitamin A-depleted fish resulted in the accumulation of dehydroretinol, confirming its role as a precursor. nih.gov This metabolic pathway is significant as it shows that xanthophylls, which are not typically considered major provitamin A sources in the same way as beta-carotene, can be utilized by some species to produce essential retinoids. Evidence also suggests a similar conversion of anhydrolutein to dehydroretinol may occur in chicks and rats.

The process involves the enzymatic removal of a hydroxyl group from lutein to form this compound, which is then further metabolized to dehydroretinol. nih.gov This highlights a fascinating biochemical adaptation in certain species to utilize a wider range of dietary carotenoids for their vitamin A requirements.

Emerging Biological Functions of this compound in Non-Human Animal Models

This compound, a derivative of the dietary carotenoid lutein, has been identified in various non-human animal models, suggesting specific metabolic pathways and potential physiological roles that are beginning to be explored. Research has primarily focused on its presence and distribution in avian and aquatic species, with its precise biological functions still largely under investigation.

Metabolic Derivation and Distribution in Avian Species

This compound has been notably documented in birds, particularly in the zebra finch (Taeniopygia guttata) and other related estrildid finch species. nih.gov Studies have shown that this compound is not obtained directly from the diet but is metabolically derived from lutein. nih.govresearchgate.net This conversion suggests an enzymatic process occurring within the bird's body, although the specific production site has not yet been definitively identified. nih.govresearchgate.net

In zebra finches, this compound is a major carotenoid found in the serum and liver. nih.govresearchgate.net Its presence has also been confirmed in adipose tissue, egg yolk, and plumage, indicating a systemic distribution. nih.govresearchgate.net The concentration of this compound in the plasma has been observed to be inversely correlated with the concentration of its precursor, lutein, further supporting the metabolic relationship between these two compounds. researchgate.net While it is a significant component of the carotenoid profile in serum and liver, its concentration does not surpass that of lutein and zeaxanthin in adipose tissue or egg yolk. nih.govresearchgate.net

The following table summarizes the distribution and relative concentrations of this compound and other major carotenoids in the plasma and various tissues of the zebra finch.

Carotenoid Composition in Zebra Finch Tissues
TissueThis compoundLuteinZeaxanthinBeta-cryptoxanthin
SerumMajor ComponentPresentPresentPresent
LiverMajor ComponentPresentPresentPresent
Adipose TissuePresent (Lower than Lutein/Zeaxanthin)Major ComponentMajor ComponentPresent
Egg YolkPresent (Lower than Lutein/Zeaxanthin)Major ComponentMajor ComponentPresent
PlumageMajor PigmentPresentPresentNot Reported

Role in Vitamin A Synthesis in Freshwater Fish

Research in aquatic vertebrates has revealed another potential biological role for this compound. In the freshwater fish Saccobranchus fossilis, this compound has been isolated from liver oils. Studies on this species have indicated that this compound is an intermediate in the metabolic conversion of lutein to dehydroretinol, a form of Vitamin A2. When vitamin A-depleted S. fossilis were administered this compound, an accumulation of dehydroretinol was observed, supporting its role as a precursor in this biochemical pathway.

Potential Antioxidant Functions

While direct studies on the antioxidant capacity of this compound in animal models are limited, its structural relationship to lutein, a well-known antioxidant, suggests it may possess similar properties. Lutein has been shown to have potent antioxidant effects in various animal models, including the ability to scavenge free radicals and reduce oxidative stress. nih.gov The metabolic conversion of lutein to this compound could potentially modify this antioxidant activity, although further research is required to substantiate this hypothesis in a non-human animal context.

Chemical Synthesis and Derivatization of Anhydrolutein I for Research

Strategies for Total Synthesis of Anhydrolutein-I and its Geometrical Isomers

The total synthesis of carotenoids like this compound is a complex undertaking due to the presence of a long conjugated polyene chain and multiple chiral centers. A common and effective strategy involves a convergent approach, where two end groups are coupled with a central building block.

Key synthetic reactions for constructing the polyene backbone include:

Wittig Reaction: This reaction is a cornerstone in carotenoid synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone. wikipedia.orglumenlearning.comnih.gov The stereochemical outcome of the Wittig reaction, yielding either the Z (cis) or E (trans) isomer, can be controlled by modifying the reaction conditions and the structure of the reactants. wikipedia.orgorganic-chemistry.org For instance, stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction often provides better yields and easier removal of byproducts. It is also a valuable tool for the stereoselective synthesis of alkenes.

Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is another powerful method for constructing the polyene chain with high stereocontrol. acs.orgorganic-chemistry.org

Julia-Kocienski Olefination: This reaction provides excellent stereoselectivity in the formation of double bonds and is a significant method in the total synthesis of carotenoids. rsc.org

The synthesis of specific geometrical isomers of this compound, such as 9Z-, 9’Z-, 13Z-, and 13’Z-, can be achieved through methods like iodine-catalyzed photoisomerization of the all-E isomer. nih.govresearchgate.netmdpi.com These isomers can then be isolated and purified using techniques like column chromatography and semipreparative high-performance liquid chromatography (HPLC). nih.govmdpi.com The structures of these isomers are typically confirmed using spectroscopic methods, including NMR. nih.govnih.gov

A partial synthesis of anhydroluteins can also be achieved from the reaction of lutein (B1675518) with an acid, such as sulfuric acid, in a solvent like acetone. This reaction can yield a mixture of anhydrolutein I, 2',3'-anhydrolutein II, and (3'R)-3'-hydroxy-3,4-dehydro-beta-carotene (3',4'-anhydrolutein III). researchgate.net

Synthetic Strategy Key Features Stereoselectivity
Wittig Reaction Formation of C=C bonds from phosphonium ylides and carbonyls. wikipedia.orglumenlearning.comnih.govDependent on ylide stability and reaction conditions. organic-chemistry.org
Horner-Wadsworth-Emmons Modified Wittig reaction with phosphonate carbanions.Often provides high E-selectivity.
Stille Coupling Palladium-catalyzed coupling of organostannanes and organic halides. acs.orgorganic-chemistry.orgHigh stereocontrol. organic-chemistry.org
Julia-Kocienski Olefination Sulfone-based olefination.Excellent stereoselectivity. rsc.org
Iodine-Catalyzed Isomerization Generation of geometrical isomers from the all-E form. nih.govmdpi.comProduces a mixture of isomers. nih.gov

Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, researchers synthesize various analogs and derivatives. nih.gov These modifications can target different parts of the molecule, including the polyene chain and the terminal ring structures. The antioxidant and other biological activities of carotenoids are influenced by the length of the conjugated double bond system, the nature of the end groups, and the presence of polar substituents. researchgate.netnih.gov

Modifications can include:

Varying the Polyene Chain Length: Shortening or lengthening the conjugated system can significantly impact the molecule's light-absorbing properties and antioxidant capacity. mdpi.com

Modifying the End Groups: Altering the structure of the terminal rings can affect the molecule's polarity and how it interacts with biological membranes.

Introducing Functional Groups: The addition of different functional groups, such as esters or ethers, to the hydroxyl group of the precursor can change the compound's solubility and bioavailability. rsc.org

The synthesis of these analogs often employs the same fundamental reactions used in the total synthesis of the parent compound, but with modified building blocks. google.com For example, different aldehydes, ketones, or phosphonium ylides can be used in a Wittig reaction to generate a library of this compound analogs with diverse structural features. These analogs are then subjected to biological assays to determine how the structural changes affect their activity, providing valuable insights for the development of new therapeutic agents. mdpi.com

Modification Site Purpose Potential Impact
Polyene Chain Investigate the role of conjugation length.Altered antioxidant and light-absorbing properties. mdpi.com
Terminal Rings Study the influence of end-group structure.Changes in polarity and membrane interaction.
Hydroxyl Group Modify solubility and bioavailability.Altered pharmacokinetic properties.

Stereochemical Control and Regioselectivity in this compound Chemical Transformations

Controlling the stereochemistry and regioselectivity of chemical reactions is paramount in the synthesis and derivatization of this compound. wikipedia.orglibretexts.org

Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in a molecule. In the context of this compound, this includes:

Controlling the Geometry of Double Bonds: As discussed, the choice of olefination reaction (e.g., Wittig, HWE) and the reaction conditions are crucial for obtaining the desired E or Z configuration of the double bonds in the polyene chain. wikipedia.orgorganic-chemistry.org The Schlosser modification of the Wittig reaction, for example, can be used to selectively produce E-alkenes. wikipedia.org

Maintaining the Stereochemistry of Chiral Centers: this compound possesses chiral centers, and their specific configuration is essential for its biological activity. Synthetic strategies must be designed to either start with enantiomerically pure precursors or introduce chirality in a controlled manner during the synthesis.

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.orglibretexts.org In the chemistry of this compound, this is important in:

Selective Functionalization: When derivatizing this compound or its precursors, it is often necessary to modify a specific part of the molecule. For example, if a reaction targets one of the terminal rings, it is crucial that it proceeds selectively at that ring without affecting the other. This can be achieved by using protecting groups or by exploiting the inherent differences in reactivity between different sites in the molecule.

Additions to the Polyene Chain: Reactions that involve the addition of reagents to the polyene chain must be controlled to ensure that the addition occurs at the desired double bond.

Achieving high levels of stereochemical and regioselective control often requires the use of sophisticated synthetic methods, including chiral catalysts and carefully designed reaction sequences. The ability to precisely control these aspects of chemical transformations is essential for the unambiguous synthesis of specific this compound isomers and derivatives for research purposes.

Future Directions and Research Opportunities in Anhydrolutein I Studies

Elucidating Undiscovered Enzymatic Pathways and Genetic Regulation in Anhydrolutein-I Biosynthesis

The formation of this compound is often attributed to the acid-catalyzed dehydration of lutein (B1675518). nih.govresearchgate.net However, the potential for specific enzymatic pathways governing its biosynthesis remains an open and intriguing question. Future research should focus on identifying and characterizing enzymes that may catalyze this conversion in vivo. Investigating the genetic underpinnings of such pathways is also crucial. pressbooks.pubkhanacademy.org This could involve transcriptomic and proteomic analyses of organisms known to contain this compound to identify candidate genes and enzymes. riken.jp Understanding the regulation of these genes in response to different physiological or environmental stimuli will be key to deciphering the controlled production of this compound. nih.govnih.gov

Expanding the Scope of Organisms Exhibiting this compound Metabolism and Biological Roles

Currently, this compound has been detected in a limited range of organisms, including humans, fish, and certain birds like the zebra finch. nih.govannualreviews.orgresearchgate.net A significant research opportunity lies in broadening the survey of organisms that metabolize lutein into this compound. This could reveal a more widespread occurrence than is currently appreciated.

Furthermore, the biological roles of this compound are not well understood. In some fish, it has been shown to be a precursor to vitamin A2. annualreviews.org In zebra finches, it is a prominent carotenoid in the blood and tissues, suggesting a physiological function, though its exact role remains to be determined. researchgate.net Comprehensive studies are needed to explore its functions, which could range from antioxidant activity to involvement in signaling pathways, in a wider array of non-human biological systems. nih.govnih.govunl.edu

Table 1: Documented Occurrence of this compound in Various Organisms

OrganismTissue/FluidPostulated OriginReference
HumansPlasma, Breast MilkDietary lutein dehydration nih.govnih.govworldeggorganisation.com
Fish (e.g., Saccobranchus jossilis)LiverConversion from lutein annualreviews.org
Zebra Finch (Taeniopygia guttata)Plasma, Liver, Adipose Tissue, Egg-YolkMetabolic derivation from dietary lutein researchgate.net
Fungus (Anhydrosphaera apicalis)SeedsBiosynthesis usbio.netusbio.net
Plants (e.g., Sorrel, Tomato)-Formation during cooking/processing researchgate.netresearchgate.netresearchgate.net
Clams (Corbicula sandai, Corbicula japonica)-Data available nih.gov

Development of Novel High-Throughput Analytical Platforms for this compound Profiling

To facilitate large-scale screening and detailed metabolic studies, the development of advanced analytical platforms is essential. While High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and mass spectrometry (MS) is the current standard for this compound identification, these methods can be time-consuming. nih.govnih.govucl.ac.uk Future efforts should focus on creating high-throughput screening (HTS) methods. ucl.ac.uk This could involve the miniaturization of analytical techniques and the development of automated sample preparation protocols. mdpi.com Such platforms would enable rapid profiling of this compound and its metabolites in large numbers of biological samples, accelerating research into its distribution and function. mdpi-res.comresearchgate.net

Comprehensive Investigation of the Full Spectrum of Biological Functions in Diverse Non-Human Biological Systems

The known biological activities of this compound are still limited. While its role as a vitamin A2 precursor in some fish is established, its broader physiological functions are largely unexplored. annualreviews.org Research should be directed towards a comprehensive investigation of its activities in diverse non-human systems. This could include examining its antioxidant potential, its role in immune responses, and its involvement in developmental processes in various organisms. ontosight.airesearchgate.net Studies in organisms where this compound is endogenously produced, such as certain fungi, could provide valuable insights into its primary biological roles. usbio.netusbio.netwur.nl

Application of this compound and its Derivatives in Non-Clinical Biotechnology and Novel Biomarker Discovery

The unique chemical structure of this compound opens up possibilities for its application in biotechnology. ck12.orgncert.nic.in Its properties could be harnessed for various non-clinical purposes, such as in the development of natural colorants or as a functional ingredient in animal feed. fefana.org Furthermore, the presence and concentration of this compound and its derivatives could serve as novel biomarkers. worldeggorganisation.com For example, its levels in certain organisms might indicate specific dietary intakes or metabolic states. researchgate.net Exploring the potential of this compound as a biomarker in ecological and environmental studies could also be a fruitful area of research. researchgate.netaacrjournals.org

Q & A

Q. How can cross-disciplinary approaches improve mechanistic studies of this compound’s role in oxidative stress pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway interactions. Use CRISPR-Cas9-edited cell lines to silence candidate genes (e.g., KEAP1 or SOD1) and assess this compound’s compensatory effects. Collaborate with computational chemists to develop QSAR models predicting structure-activity relationships for derivatives .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra-experiment variability (e.g., plate-to-plate differences in cell viability assays). Use bootstrap resampling for small sample sizes (<10 replicates). For non-linear responses, fit data to Hill or log-logistic models using software like GraphPad Prism. Report 95% confidence intervals for IC50 values .

Ethical & Reporting Standards

Q. How should researchers document this compound studies to ensure reproducibility in synthetic protocols?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: disclose all reaction parameters (solvent purity, stirring rate, inert gas use) in the Supplementary Information. Provide 1^1H-/13^13C-NMR spectra with peak assignments and HPLC chromatograms (including column specifications). For novel derivatives, submit crystallographic data to the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.